4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine: is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are widely recognized for their role in various biological processes and their presence in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
2-Methoxypyridine-5-boronic acid pinacol ester: Another compound with a pyridine ring and methoxy group, used in similar synthetic applications.
Uniqueness: 4-Methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
112735-62-3 |
---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-methoxy-6-methyl-2-(6-methylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C12H13N3O/c1-8-5-4-6-10(13-8)12-14-9(2)7-11(15-12)16-3/h4-7H,1-3H3 |
InChI Key |
SHDHTNWKTWPRSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC(=N2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.